去氯阿立哌唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

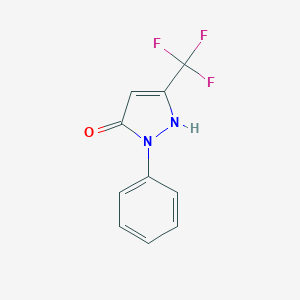

Deschloroaripiprazole is a chemical compound related to aripiprazole, a medication primarily used to treat schizophrenia and bipolar disorder. While specific information on Deschloroaripiprazole is scarce, understanding its chemical structure and properties can be approached by studying related compounds and general principles of organic and medicinal chemistry.

Synthesis Analysis

The synthesis of complex organic molecules like Deschloroaripiprazole often involves multi-step chemical reactions, starting from simpler molecules. For instance, the synthesis of similar compounds has been demonstrated through methods such as the enantioselective oxa-Michael reaction, which could potentially be applied or adapted for Deschloroaripiprazole synthesis (Ravindra, Maity, Das, & Ghorai, 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to Deschloroaripiprazole can be elucidated using techniques like X-ray crystallography, which provides detailed information on the arrangement of atoms within a molecule and its stereochemistry (Stibrany & Potenza, 2009).

Chemical Reactions and Properties

Chemical reactions involving compounds like Deschloroaripiprazole can include processes such as dealkylation, as seen in the degradation of similar molecules by radicals (Lutze et al., 2015). These reactions can significantly affect the chemical properties and biological activity of the compound.

科学研究应用

卡瑞普拉嗪及其药理学特征

卡瑞普拉嗪概述卡瑞普拉嗪是一种新型非典型抗精神病药,已获准用于治疗患有精神分裂症和双相情感障碍狂躁或混合发作的成年人。它对多巴胺 D2、D3 受体和血清素 5-HT1A 受体表现出部分激动剂作用,对 5-HT2A、5-HT2B 和 H1 受体表现出拮抗作用。这种与其他抗精神病药(典型和非典型)的药理学差异值得注意。卡瑞普拉嗪及其代谢物去甲基卡瑞普拉嗪 (DCAR) 和二去甲基卡瑞普拉嗪 (DDCAR) 具有独特的药代动力学特征,有助于其在治疗双相 I 型障碍和精神分裂症方面的有效性和安全性 (Patel et al., 2022).

临床应用和疗效卡瑞普拉嗪的临床疗效已在多项研究中得到证实,展示了其作为治疗替代品的潜在益处,以满足对严重神经精神疾病进行更好治疗的临床需求。卡瑞普拉嗪能够解决广泛的精神病理症状,包括现实扭曲、思维混乱、阴性症状、情绪障碍、快感缺乏和认知障碍,这归因于其主要偏好 D3 受体的亲和力。根据流行的神经元环境,这种功能选择性有助于其对广泛症状的疗效和良好的副作用特征。对于以精神分裂症的阴性和认知症状为主的患者以及代谢综合征患者,卡瑞普拉嗪可能特别有利 (Batinić et al., 2021).

药代动力学考虑与同类其他药物相比,卡瑞普拉嗪的药代动力学对细胞色素 P450 酶的依赖性较小,这导致不同基因型的患者之间的一致性更高。这种药代动力学特征以卡瑞普拉嗪的非酶促清除为特征,确保了体内更稳定和可预测的药物水平,从而可能降低不良反应的风险并提高治疗效果 (Vasiliu, 2023).

作用机制

Target of Action

Deschloroaripiprazole, like its parent compound aripiprazole, is believed to primarily target dopaminergic D2 and D3 receptors , as well as serotonin 5-HT1A and 5-HT2A receptors . These receptors play crucial roles in regulating mood, cognition, and behavior.

Mode of Action

Deschloroaripiprazole acts as a partial agonist at the D2 and 5-HT1A receptors, and as an antagonist at the 5-HT2A receptor . This means it can both stimulate and inhibit dopamine, depending on the receptor and the context .

Biochemical Pathways

The biochemical pathways affected by deschloroaripiprazole are likely similar to those affected by aripiprazole, given their similar receptor targets. These pathways include dopaminergic and serotonergic pathways , which are involved in mood regulation and other cognitive functions . .

Pharmacokinetics

Aripiprazole is metabolized by cytochrome P450 (CYP) 2D6 and CYP3A4, which mainly form its active metabolite dehydro-aripiprazole . Given the structural similarity, deschloroariprazole is likely to have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The genetic polymorphism of CYP2D6 can cause variability in plasma concentrations, suggesting that genotype may influence the bioavailability of deschloroaripiprazole .

Result of Action

The molecular and cellular effects of deschloroaripiprazole are likely to be similar to those of aripiprazole, given their similar modes of action. Aripiprazole’s effects include modulation of dopaminergic and serotonergic neurotransmission, which can help to alleviate symptoms of conditions like schizophrenia, bipolar disorder, and major depressive disorder .

属性

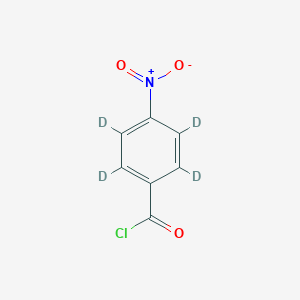

IUPAC Name |

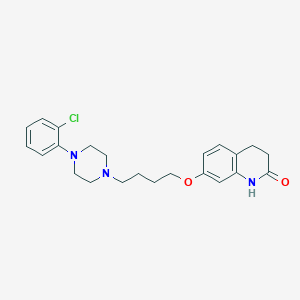

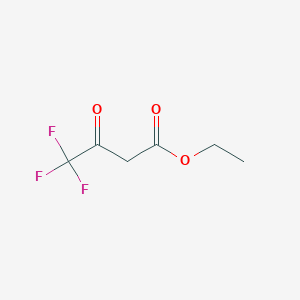

7-[4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN3O2/c24-20-5-1-2-6-22(20)27-14-12-26(13-15-27)11-3-4-16-29-19-9-7-18-8-10-23(28)25-21(18)17-19/h1-2,5-7,9,17H,3-4,8,10-16H2,(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWZYPOWFMWSAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=CC=CC=C4Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deschloroaripiprazole | |

CAS RN |

203395-81-7 |

Source

|

| Record name | Deschloro aripiprazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203395817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESCHLORO ARIPIPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/353J3NU2S8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5H-Dibenzo[a,d]cycloheptene-5-propanamine](/img/structure/B41354.png)

![5-[Bis(2-ethoxy-2-oxoethyl)amino]-4-cyano-2-(methoxycarbonyl)-3-thiopheneacetic Acid Methyl Ester](/img/structure/B41368.png)